N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
Description
N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide (CAS Number: 347368-45-0) is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 386.457 g/mol
This compound belongs to the class of hydrazides and contains both an indole moiety and a tetrahydrocarbazole ring. Its unique structure makes it intriguing for various applications.
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C23H22N4O2/c28-21(25-26-22-17-9-1-4-10-18(17)24-23(22)29)13-14-27-19-11-5-2-7-15(19)16-8-3-6-12-20(16)27/h1-2,4-5,7,9-11,24,29H,3,6,8,12-14H2 |
InChI Key |
VNMJARKWUJYRTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation: It may undergo oxidation reactions due to the presence of the carbonyl group (2-oxo) in the indole ring.
Reduction: Reduction reactions could occur, especially at the carbonyl group or other functional groups.
Substitution: The hydrazide group can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products depend on reaction conditions and substituents. Further research is needed to explore this.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Possible applications in drug discovery due to its unique structure.
Industry: Limited information, but it may find use in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive. researchers speculate that it interacts with specific molecular targets or pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s hybrid structure sets it apart. Similar compounds include other indole-based hydrazides and carbazoles .
Biological Activity
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a synthetic compound with potential biological activity. This article reviews its biological properties based on available literature, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and a carbazole derivative. The presence of these heterocyclic systems contributes to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 314.36 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate indole and hydrazide derivatives. The reaction conditions often include the use of solvents such as ethanol under reflux to ensure complete conversion of reactants to products.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that related indole derivatives possess antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition reported range from 11.1 mm to 24.0 mm at concentrations of 50 µg/mL .
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Mechanism of Action : The indole and carbazole moieties may interact with cellular targets involved in cancer progression. For instance, N-substituted carbazoles have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Activity
The anti-inflammatory potential of similar hydrazide compounds has also been documented. The mechanism likely involves modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines or enzymes.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound within its class:
| Compound | Activity |
|---|---|
| N'-[(3Z)-2-OXO-1,2-DIHYDRO-3H-Indol]-Hydrazides | Antimicrobial |
| N-substituted Carbazoles | Antitumor and anti-inflammatory |
This comparison highlights the unique structural features that may influence biological activity.
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